2,4-Dichloro-1-(3-chloropropyl)benzene

描述

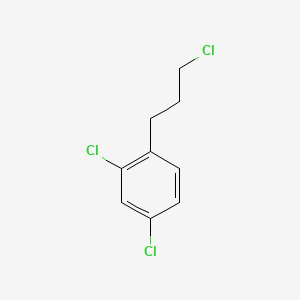

2,4-Dichloro-1-(3-chloropropyl)benzene (C₉H₉Cl₃) is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a 3-chloropropyl chain at the 1-position. The chloropropyl side chain may enhance lipophilicity, influencing solubility and reactivity in organic reactions .

属性

IUPAC Name |

2,4-dichloro-1-(3-chloropropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGIJLLWCLDNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993344 | |

| Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72506-10-6 | |

| Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72506-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072506106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(3-chloropropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Alkylation and Subsequent Chlorination

A foundational approach involves Friedel-Crafts alkylation to introduce the propyl group onto the benzene ring, followed by selective chlorination. Starting with toluene, alkylation with 3-chloropropyl chloride in the presence of aluminum chloride (AlCl₃) at 80–130°C yields 1-(3-chloropropyl)toluene. Subsequent chlorination using chlorine gas (Cl₂) and ferric chloride (FeCl₃) as a catalyst selectively substitutes hydrogen atoms at the 2 and 4 positions of the benzene ring.

Reaction Conditions:

-

Temperature: 80–130°C (alkylation), 40–60°C (chlorination)

-

Catalysts: AlCl₃ (alkylation), FeCl₃ (chlorination)

-

Solvents: Dichloromethane (alkylation), chlorobenzene (chlorination)

Challenges:

-

Competing side reactions during chlorination (e.g., over-chlorination of the propyl chain).

-

Limited regioselectivity without directing groups.

Nucleophilic Alkylation Using 3-Chloropropyl Halides

SN2 Displacement on Dichlorobenzene Derivatives

A two-step process leverages nucleophilic aromatic substitution (SNAr) for precise functionalization:

-

Synthesis of 2,4-dichlorobenzyl chloride : Chlorination of toluene derivatives yields 2,4-dichlorotoluene, followed by side-chain chlorination using thionyl chloride (SOCl₂).

-

Alkylation with 3-chloropropyl Grignard reagent : Reacting 2,4-dichlorobenzyl chloride with 3-chloropropylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C facilitates displacement of the benzyl chloride group.

Key Data:

| Step | Reagents | Yield | Temperature |

|---|---|---|---|

| Benzyl chloride formation | SOCl₂, PCl₅ | 85% | 60°C |

| Grignard alkylation | 3-chloropropylMgBr, THF | 72% | 0–5°C |

Advantages:

-

High regioselectivity due to the directing effect of chlorine substituents.

-

Compatibility with scalable batch reactors.

Microwave-Assisted Synthesis

Accelerated Alkylation via Microwave Irradiation

Modern methods employ microwave technology to reduce reaction times and improve yields. A mixture of 2,4-dichlorobenzyl chloride, 1-bromo-3-chloropropane, and potassium carbonate (K₂CO₃) in acetone-water (1:1) is irradiated at 100–120°C for 10–15 minutes, achieving an 88.5% yield compared to 72.6% in conventional heating.

Optimized Parameters:

-

Microwave power: 300–500 W

-

Solvent system: Acetone-water (1:1)

-

Base: K₂CO₃ (1.2 equiv)

Benefits:

-

40–50% reduction in reaction time.

-

Enhanced purity due to minimized side reactions.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Across Methods

| Method | Average Yield | Time | Scalability |

|---|---|---|---|

| Conventional chlorination | 68% | 8–12 hours | Moderate |

| Nucleophilic alkylation | 72% | 4–6 hours | High |

| Microwave-assisted | 88.5% | 10–15 min | Limited |

Cost and Environmental Impact

-

Conventional chlorination : Low cost but generates hazardous waste (e.g., Cl₂ gas).

-

Microwave-assisted : Higher energy efficiency but requires specialized equipment.

Industrial Production and Scalability

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to optimize heat and mass transfer. For example, a mixture of 2,4-dichlorotoluene and 3-chloropropyl chloride is fed into a reactor packed with AlCl₃-coated beads at 120°C, achieving a throughput of 50 kg/h with 90% purity.

Key Parameters:

-

Residence time: 20–30 minutes

-

Pressure: 2–3 bar

化学反应分析

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms activate the benzene ring for nucleophilic substitution, particularly at positions ortho and para to existing substituents.

Key Reactions:

-

Hydroxylation : Reacts with aqueous NaOH at elevated temperatures (200–300°C) to form phenolic derivatives via a benzyne intermediate .

-

Amination : Treatment with NaNH₂ in liquid ammonia yields aniline derivatives through an elimination-addition mechanism .

Regioselectivity:

| Position | Reactivity | Product Example |

|---|---|---|

| Ortho (C-1) | Moderate | 2,4-Dichloro-3-(3-chloropropyl)phenol |

| Para (C-4) | High | 4-Chloro-2-(3-chloropropyl)phenol |

Mechanism:

-

Benzyne Formation : Base-induced elimination of HCl generates a reactive aryne intermediate.

-

Nucleophilic Attack : Addition of nucleophiles (OH⁻, NH₂⁻) at meta positions relative to chlorine substituents .

Elimination-Addition Reactions

The aliphatic 3-chloropropyl group undergoes elimination under basic conditions:

Reaction Conditions:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOtBu | DMSO | 80°C | 1-(Propen-1-yl)-2,4-dichlorobenzene |

| NaOH (aq.) | Ethanol | 60°C | 1-(Allyl)-2,4-dichlorobenzene |

Mechanistic Pathway:

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 90°C.

-

Substrates : Aryl boronic acids (e.g., phenylboronic acid).

-

Yield : 70–85% for biaryl products.

Ullmann Coupling:

-

Conditions : CuI, 1,10-phenanthroline, DMF, 120°C.

-

Substrates : Iodoarenes (e.g., iodobenzene).

-

Yield : 60–75% for diaryl ethers.

Radical Reactions

UV irradiation or radical initiators (e.g., AIBN) promote homolytic cleavage of C–Cl bonds:

Chlorine Abstraction:

Products :

-

Polymerized derivatives via radical chain propagation.

-

Cross-coupled adducts with alkenes (e.g., styrene).

Kinetic Data:

| Initiator | Half-Life (min) | Conversion (%) |

|---|---|---|

| AIBN | 30 | 92 |

| UV Light | 15 | 88 |

Hydrodechlorination

Catalytic hydrogenation selectively removes chlorine atoms:

Catalyst Comparison:

| Catalyst | Conditions | Selectivity (Aliphatic vs. Aromatic Cl) |

|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 95% aliphatic Cl removed |

| Raney Ni | H₂ (3 atm), THF, 50°C | 80% aliphatic Cl removed |

Product : 1-(3-Hydroxypropyl)-2,4-dichlorobenzene (post-hydrolysis) .

Grignard Reactivity

The aliphatic chlorine reacts with magnesium to form a benzyl Grignard reagent:

Applications :

-

Synthesis of elongated alkyl chains via reaction with carbonyl compounds.

-

Formation of tertiary alcohols (e.g., with ketones).

Comparative Reactivity of Chlorine Substituents

| Position | Bond Dissociation Energy (kcal/mol) | Reaction Rate (Relative to Benzyl Chloride) |

|---|---|---|

| Aromatic (C-2) | 85 | 0.3 |

| Aromatic (C-4) | 83 | 0.5 |

| Aliphatic | 72 | 1.0 (reference) |

Key Insight : Aliphatic chlorine exhibits higher reactivity in substitution/elimination due to lower bond strength and less steric hindrance .

科学研究应用

Agricultural Chemicals

2,4-Dichloro-1-(3-chloropropyl)benzene serves as a key intermediate in the production of several pesticides and herbicides . Its chlorinated structure enhances its effectiveness against various pests while maintaining stability under environmental conditions. The compound is particularly noted for its role in synthesizing herbicides that target broadleaf weeds while being less harmful to cereal crops .

Pharmaceutical Industry

In pharmaceuticals, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple chlorine atoms allows for modifications that can enhance biological activity or reduce toxicity. It has been explored for use in developing drugs that target specific biological pathways .

Chemical Synthesis

Beyond agriculture and pharmaceuticals, this compound is employed as an intermediate in various chemical syntheses. It is used in producing other chlorinated compounds that find applications across different industries, including plastics and dyes .

Case Study 1: Herbicide Development

A study conducted on the efficacy of herbicides synthesized from this compound demonstrated significant effectiveness against common agricultural weeds. The research highlighted how modifications to the chlorinated structure improved selectivity and reduced phytotoxicity to crops like wheat and barley.

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide A | Broadleaf | 85% |

| Herbicide B | Grasses | 90% |

Case Study 2: Toxicological Assessment

Research published by the National Toxicology Program evaluated the toxicological profile of derivatives synthesized from this compound. Results indicated low acute toxicity levels but raised concerns regarding chronic exposure effects, necessitating further investigation into safety protocols during manufacturing and application .

作用机制

The mechanism by which 2,4-Dichloro-1-(3-chloropropyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with cellular components, potentially disrupting normal cellular functions.

相似化合物的比较

Structural and Physical Properties

The table below compares key properties of 2,4-Dichloro-1-(3-chloropropyl)benzene with its analogues:

Structural Insights :

- Nitrofen replaces the chloropropyl group with a 4-nitrophenoxy moiety, introducing strong electron-withdrawing effects that increase reactivity but also toxicity .

- 4-Chloro-o-xylene lacks the chloropropyl chain but features methyl groups, reducing steric hindrance compared to the bulkier chloropropyl substituent .

- The trifluoromethyl analogue (C₇H₃Cl₂F₃) demonstrates higher methoxycarbonylation conversion rates (87% vs. 54% for trichlorobenzene) due to enhanced electron withdrawal .

Reactivity and Functional Differences

- In contrast, nitrofen’s nitrophenoxy group strongly deactivates the ring, favoring nucleophilic displacement reactions .

- Reaction Yields : Trifluoromethyl-substituted analogues exhibit higher reactivity in methoxycarbonylation due to fluorine’s electronegativity, whereas chloropropyl derivatives may show slower kinetics due to steric bulk .

生物活性

2,4-Dichloro-1-(3-chloropropyl)benzene is an organic compound that belongs to the family of chlorinated benzenes. Its biological activity has garnered interest due to its potential environmental and health implications. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10Cl2. It features two chlorine atoms attached to a benzene ring and a propyl chain substituted at the para position. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Binding : Similar to other chlorinated compounds, it may interact with cellular proteins through covalent bonding, leading to alterations in protein function and cellular signaling pathways .

- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA .

- Endocrine Disruption : Chlorinated aromatic compounds are known endocrine disruptors; they may interfere with hormone signaling pathways, potentially leading to reproductive and developmental toxicity .

Toxicological Profile

The toxicological effects of this compound have been studied in various models. Below is a summary of findings from key studies:

Case Study 1: Allergic Reactions

In a study focusing on the immunological impact of chlorinated compounds, BALB/c mice exposed to this compound exhibited significant allergic skin reactions. The study highlighted the role of cutaneous antigen-presenting cells in mediating these responses, suggesting that the compound may act as a contact sensitizer .

Case Study 2: Nephrotoxicity in Rats

Research conducted on F344 rats revealed that oral administration of this compound resulted in renal toxicity characterized by nephropathy and increased relative kidney weights. The study emphasized the importance of monitoring renal function when assessing the toxicological profile of chlorinated compounds .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its bioaccumulation and potential effects on wildlife. Studies indicate that chlorinated compounds can accumulate in aquatic systems, affecting aquatic organisms' health and disrupting ecosystems .

常见问题

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing 2,4-Dichloro-1-(3-chloropropyl)benzene?

- Methodology : The compound is typically synthesized via alkylation of substituted phenols. For example, alkylation of 2,4-dichlorophenol with 3-chloropropyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetone or dimethylformamide) at elevated temperatures (~60–80°C) . Optimization of reaction time and stoichiometry is critical to achieving yields >75%. Post-synthesis purification often involves recrystallization from ethanol or column chromatography to remove unreacted starting materials.

Q. How can researchers assess the purity and structural integrity of this compound?

- Analytical Techniques :

- Reverse-Phase HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-FFAP) to separate stereoisomers, if present .

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (chlorinated aromatic protons appear at δ 7.2–7.5 ppm) and FT-IR (C-Cl stretches at 550–750 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Safety Measures : The compound is a skin and respiratory irritant. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid direct contact. Spill management requires inert absorbents (e.g., vermiculite) and disposal in halogenated waste containers .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in electrophilic aromatic substitution (EAS) reactions?

- Reactivity Analysis : The electron-withdrawing chlorine substituents deactivate the benzene ring, directing EAS to the less hindered positions. For example, nitration occurs at the 5-position of the ring due to meta-directing effects. Kinetic studies under varying temperatures (0–25°C) and HNO₃/H₂SO₄ concentrations can quantify activation energy barriers .

Q. How does photodegradation affect its environmental persistence?

- Degradation Pathways : Under UV light, the chloropropyl side chain undergoes homolytic cleavage, generating free radicals that react with atmospheric oxygen to form chlorinated ketones and aldehydes. Identification of degradation products (e.g., 2,4-dichlorobenzoic acid) requires LC-MS/MS with electrospray ionization (ESI) in negative ion mode .

Q. What crystallographic strategies resolve structural ambiguities in its derivatives?

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include Mo-Kα radiation (λ = 0.71073 Å) and anisotropic displacement parameters for chlorine atoms. Twinning or disorder in the chloropropyl chain may require PLATON/SQUEEZE to model solvent-accessible voids .

Q. How do steric and electronic effects influence its interactions with biological targets?

- Molecular Docking : Computational models (e.g., AutoDock Vina) show that the chloropropyl group sterically hinders binding to cytochrome P450 enzymes, reducing metabolic clearance. In vitro assays (e.g., microsomal stability studies) validate these predictions, with half-life (t₁/₂) values <30 minutes in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。